molecular formula CH6ClN3 B056296 Guanidine-13C,15N3 hydrochloride CAS No. 285977-73-3

Guanidine-13C,15N3 hydrochloride

Cat. No.: B056296
CAS No.: 285977-73-3
M. Wt: 99.5 g/mol
InChI Key: PJJJBBJSCAKJQF-UJNKEPEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine-13C,15N3 hydrochloride is a stable isotope-labeled derivative of guanidine hydrochloride, a potent protein denaturant widely used in molecular biology and analytical chemistry. Its molecular formula is H15N13C(15NH2)2·HCl, with a molecular weight of 99.50 g/mol and CAS number 285977-73-3 . The compound is enriched with 98 atom % 15N and 99 atom % 13C, making it ideal for isotope dilution mass spectrometry (IDMS) and metabolic flux studies. Its isotopic labeling minimizes interference in quantitative analyses, enabling precise detection in complex biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanidine-13C,15N3 hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanidine molecule. This can be achieved through the reaction of isotopically labeled precursors under controlled conditions. For example, isotopically labeled ammonium chloride (15NH4Cl) can be reacted with isotopically labeled cyanamide (13C-NH2) to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process requires stringent control of reaction conditions to ensure high purity and isotopic enrichment. The final product is then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Guanidine-13C,15N3 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine can yield guanidino acids, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Tracer Studies : Guanidine-13C,15N3 hydrochloride is extensively used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways. This application allows researchers to track the movement and transformation of guanidine derivatives in chemical reactions, providing insights into reaction kinetics and mechanisms .
  • Biology
    • Protein Folding Studies : The compound is employed in studies of protein folding due to its potent denaturing properties. It disrupts the secondary and tertiary structures of proteins, facilitating investigations into protein dynamics and stability . For instance, a study using two-dimensional infrared spectroscopy demonstrated that guanidine effectively denatures proteins with β-sheet structures more than those with α-helical content .
    • Proteomics : In proteomics, it aids in studying protein interactions and dynamics through mass spectrometry. The stable isotopes allow for enhanced detection and quantification of proteins, enabling detailed analysis of protein complexes and conformational changes .
  • Medicine
    • Metabolic Studies : The compound is utilized in metabolic studies to trace the fate of guanidine derivatives within biological systems. This application is crucial for understanding metabolic pathways and the role of guanidine in various physiological processes .
    • Drug Development : Its properties are leveraged in the development of new therapeutic agents by studying the interactions between drugs and their target proteins .
  • Industry
    • Material Science : this compound finds applications in the development of new materials and chemical processes. Its ability to alter solubility and stability makes it useful in formulating novel compounds for industrial applications .

Case Study 1: Protein Denaturation Mechanisms

A study employed two-dimensional infrared spectroscopy to analyze the effects of this compound on proteins with distinct secondary structures. The results indicated that β-sheet proteins were more susceptible to denaturation compared to α-helical proteins, providing insights into the molecular mechanisms underlying protein stability .

Case Study 2: Metabolic Pathway Tracing

In metabolic research, this compound was used to trace metabolic pathways involving guanidine derivatives. By incorporating this compound into metabolic assays, researchers were able to elucidate the fate of guanidine in various biological contexts, contributing to a better understanding of its physiological roles .

Mechanism of Action

The mechanism of action of Guanidine-13C,15N3 hydrochloride is primarily related to its ability to disrupt hydrogen bonding and destabilize protein structures. This denaturing effect is due to the strong chaotropic nature of guanidine, which interferes with the hydrophobic interactions that stabilize protein folding. The isotopic labeling allows for precise tracking and quantification in various experimental setups .

Comparison with Similar Compounds

Isotopologues of Guanidine Hydrochloride

The table below compares Guanidine-13C,15N3 hydrochloride with its non-labeled and partially labeled analogs:

Compound Molecular Formula CAS No. Molecular Weight (g/mol) Isotope Enrichment Primary Applications
Guanidine hydrochloride CH5N3·HCl 50-01-1 59.07 Unlabeled Protein denaturation, RNA/DNA extraction
Guanidine-13C hydrochloride H2N13C(=NH)NH2·HCl 286013-04-5 96.52 99 atom % 13C Metabolic tracer studies, IDMS
Guanidine-15N3 hydrochloride CH5(15N3)·HCl 121616-39-5 62.04 98 atom % 15N Quantifying nucleic acid modifications
This compound H15N13C(15NH2)2·HCl 285977-73-3 99.50 99 atom % 13C, 98 atom % 15N High-precision LC-MS/MS, DNA adduct analysis

Key Differences :

  • Sensitivity : The dual labeling (13C and 15N) in Guanidine-13C,15N3 HCl reduces isotopic overlap in mass spectrometry, improving signal specificity compared to singly labeled analogs like Guanidine-13C HCl or Guanidine-15N3 HCl .
  • Applications : While unlabeled guanidine HCl is used for bulk protein denaturation, the labeled versions are critical for trace-level quantification. For example, Guanidine-15N3 HCl has been used to quantify oxidative DNA lesions like 8-OH-Gua and FapyGua with GC-MS , whereas Guanidine-13C,15N3 HCl enables multiplexed detection in metabolomics .

Structurally Related Isotope-Labeled Compounds

Beyond guanidine derivatives, other compounds with similar isotopic labeling patterns include:

Compound Molecular Formula CAS No. Applications
L-Histidine-13C6,15N3 hydrochloride 13C6H12Cl(15N)3O3 202468-43-7 NMR-based metabolic studies, protein structure analysis
4-Isothioureidobutyronitrile-13C2,15N3 HCl C413C2H6(15N3)S·HCl N/A Synthesis of labeled pharmaceuticals, enzyme activity probes
[13C2,15N]-Glycinamide hydrochloride C713C3H17N215NO6S 1028814-07-4 Peptide synthesis, isotope-coded affinity tags (ICAT)

Contrast :

  • Functional Groups: Guanidine-13C,15N3 HCl retains the guanidinium group, critical for interacting with proteins and nucleic acids, whereas compounds like L-Histidine-13C6,15N3 HCl serve as amino acid tracers .
  • Synthetic Complexity : Multi-step synthesis of Guanidine-13C,15N3 HCl (e.g., optimized yields >50% per step) mirrors strategies used for [6-13C,15N3]-Arginine HCl but requires stringent purification to avoid isotopic dilution .

Analytical Performance

  • Precision: In LC-MS/MS, Guanidine-13C,15N3 HCl as an internal standard reduced the coefficient of variation (CV) for 5-methylcytosine quantification to 2.54%, outperforming non-labeled analogs .
  • DNA Adduct Quantification : Co-elution with unlabeled guanidine in GC-MS allowed accurate measurement of oxidative DNA lesions (e.g., 8-OH-Gua) at concentrations as low as 0.1 fmol/μg DNA .

Metabolic Studies

Biological Activity

Guanidine-13C,15N3 hydrochloride is a stable isotopically labeled compound derived from guanidine hydrochloride, characterized by the incorporation of carbon-13 and nitrogen-15 isotopes. This compound has garnered significant attention in biochemical research due to its potent biological activities, particularly as a strong chaotropic agent. This article explores its biological activity, mechanisms of action, applications in research, and comparative analysis with similar compounds.

  • Chemical Formula : C3_{3}H6_{6}ClN3_{3}
  • Molecular Weight : 99.50 g/mol
  • CAS Number : 285977-73-3

This compound acts primarily by disrupting hydrogen bonding and destabilizing protein structures. Its chaotropic nature interferes with hydrophobic interactions that are essential for maintaining protein folding. This denaturing effect facilitates protein unfolding and refolding processes, making it an invaluable tool in studies of protein dynamics.

Key Mechanisms:

  • Denaturation of Proteins : Guanidine disrupts secondary and tertiary structures, leading to loss of function.
  • Modulation of Protein-Ligand Interactions : It affects binding affinities and kinetics, providing insights into enzymatic mechanisms.

Biological Activity

The biological activity of this compound is primarily observed in its role as a denaturant in protein studies. Research indicates that it exhibits differential effects on various protein structures:

Case Studies:

  • Protein Denaturation Studies :
    • A study utilizing two-dimensional infrared spectroscopy (2D-IR) highlighted that Guanidine effectively denatures β-sheet proteins more efficiently than α-helical proteins. The β-sheet structure showed a complete loss upon exposure to the compound, while α-helices retained most of their structure .
  • Enzyme Activity :
    • The complete loss of enzymatic activity for α-chymotrypsin was noted at concentrations as low as 3 M of Guanidine, underscoring its potency as a denaturant .

Applications in Research

This compound is utilized across various fields of research due to its unique properties:

  • Proteomics : Used for studying protein interactions and dynamics.
  • Enzyme Kinetics : Provides insights into enzyme mechanisms under different conditions.
  • Isotope Labeling Studies : Its stable isotopes allow for tracking biological processes using mass spectrometry and NMR spectroscopy.

Comparative Analysis with Similar Compounds

This compound shares similarities with other chaotropic agents but stands out due to its isotopic labeling:

Compound NameChemical FormulaUnique Features
Guanidine HydrochlorideC1_{1}H2_{2}ClN3_{3}Strong chaotropic agent; widely used in biochemistry
UreaCH4_{4}N2_{2}OLess potent denaturant; primarily affects hydrogen bonds
Guanidine ThiocyanateCH1_{1}N2_{2}SUsed as a denaturant; affects protein stability differently

Q & A

Basic Research Questions

Q. How is Guanidine-13C,15N3 hydrochloride synthesized, and what are the critical steps in ensuring isotopic purity?

Synthesis involves multi-step reactions optimized for isotopic incorporation. For example, [6-13C,15N3]-arginine HCl synthesis achieved >50% yield per step via sequential isotope labeling and crystallization for purification . Key steps include:

  • Use of isotopically enriched precursors (e.g., 13C- and 15N-containing reagents).
  • Reaction monitoring via NMR and high-resolution mass spectrometry to confirm isotopic incorporation.
  • Final purification via crystallization (e.g., monohydrochloride salt formation) to remove unlabeled impurities .

Q. What analytical techniques are recommended for characterizing the isotopic purity and structural integrity of this compound?

  • Isotopic purity : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with [15N3]-labeled internal standards to quantify isotopic enrichment .
  • Structural integrity : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) to verify molecular structure and isotopic positioning .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection to identify non-isotopic contaminants .

Q. What are the stability considerations for this compound under various experimental conditions?

  • pH stability : Maintain neutral pH to prevent decomposition; avoid prolonged exposure to acidic/basic conditions that may hydrolyze the guanidine group .
  • Thermal stability : Store at 2–8°C in airtight containers to minimize degradation; melting points of analogous compounds (e.g., guanidine HCl) range from 181–185°C .
  • Light sensitivity : Protect from UV light to avoid photodegradation, as with other isotopically labeled compounds .

Q. How is this compound utilized as an internal standard in quantitative metabolomics studies?

  • Normalization : Used to correct for matrix effects and instrument variability in LC-MS/MS. For example, cytidine-15N3 normalizes peak area variations in nucleoside quantification .
  • Calibration curves : Spiked into biological samples to generate linear response curves (e.g., 0.1–100 µM range) with <3% coefficient of variation .

Advanced Research Questions

Q. How can researchers design experiments to account for isotopic dilution effects when using this compound in metabolic flux analysis?

  • Dilution correction : Measure natural abundance isotopes in unlabeled controls and apply mathematical models (e.g., isotopomer spectral analysis) to adjust for dilution .
  • Tracer concentration optimization : Use kinetic modeling to determine the minimal labeled compound concentration required for detectable signal-to-noise ratios .

Q. What strategies are effective in troubleshooting low yields or impurities during the synthesis of this compound?

  • Reaction optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to improve crystallization efficiency .
  • Purification refinement : Use preparative HPLC with ion-pairing reagents (e.g., trifluoroacetic acid) to separate labeled and unlabeled species .
  • Quality control : Implement in-line FTIR spectroscopy to monitor intermediate reactions for byproduct formation .

Q. In receptor-ligand interaction studies, how does the isotopic labeling of this compound influence binding kinetics and data interpretation?

  • Kinetic isotope effects (KIEs) : 15N labeling may alter hydrogen bonding strength, affecting dissociation rates (e.g., α1A-adrenergic receptor studies show altered off-rates with labeled ligands) .
  • Data normalization : Use surface plasmon resonance (SPR) with dual-channel referencing to isolate isotopic effects from experimental noise .

Q. What are the best practices for integrating this compound into multi-isotope tracing experiments to study interconnected metabolic pathways?

  • Cross-pathway normalization : Pair with 13C-glucose or 15N-glutamine tracers to map nitrogen/carbon flux through urea and citric acid cycles .
  • Data integration : Use software tools (e.g., Thermo Fisher TraceFinder) to deconvolute overlapping isotopic signatures and assign metabolites to specific pathways .

Q. Methodological Notes

  • Safety : Follow OSHA and GHS guidelines for handling guanidine derivatives, including PPE (gloves, goggles) and ventilation to avoid inhalation/contact .
  • Data reproducibility : Document synthesis protocols and analytical parameters (e.g., LC gradient profiles) to ensure cross-lab replicability .

Properties

IUPAC Name

(13C)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1,2+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJBBJSCAKJQF-UJNKEPEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=[15NH])([15NH2])[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584441
Record name (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285977-73-3
Record name (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285977-73-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.